molecular formula C8H11Cl2NO B2454662 2-(Chloromethyl)-5-ethoxypyridine hydrochloride CAS No. 133238-81-0

2-(Chloromethyl)-5-ethoxypyridine hydrochloride

Cat. No.: B2454662
CAS No.: 133238-81-0
M. Wt: 208.08
InChI Key: HBJUVVNQGJLIGO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethoxypyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position and an ethoxy group at the fifth position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Properties

IUPAC Name

2-(chloromethyl)-5-ethoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJUVVNQGJLIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133238-81-0
Record name 2-(chloromethyl)-5-ethoxypyridine hydrochloride
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Preparation Methods

Synthesis of 5-Ethoxy-2-methylpyridine

The foundational step involves introducing the ethoxy group at position 5. This is achieved through nucleophilic aromatic substitution (SNAr) on 5-chloro-2-methylpyridine, synthesized via radical chlorination of 2-methylpyridine.

Radical Chlorination :
2-Methylpyridine undergoes chlorination at position 5 using molecular chlorine (Cl₂) in the presence of acetic acid and a radical initiator (e.g., azobisisobutyronitrile) at 70–100°C. The reaction proceeds via a radical mechanism, yielding 5-chloro-2-methylpyridine with >85% regioselectivity.

Ethoxylation :
5-Chloro-2-methylpyridine reacts with sodium ethoxide (NaOEt) in ethanol under reflux (78°C, 12 h), substituting the chloride with an ethoxy group. Catalytic copper(I) iodide enhances the substitution rate, achieving 70–75% conversion.

Oxidation to Pyridine N-Oxide

The methyl group at position 2 is oxidized to a hydroxymethyl moiety via a two-step process:

N-Oxide Formation :
5-Ethoxy-2-methylpyridine reacts with hydrogen peroxide (H₂O₂, 30%) in glacial acetic acid at 70–80°C for 10–14 h, forming the corresponding N-oxide. The molar ratio of substrate to H₂O₂ is critical (1:1.3–1.5) to prevent over-oxidation.

Acetylation and Hydrolysis :
The N-oxide intermediate reacts with excess glacial acetic acid (1.5–2.0 equiv) at 70°C for 2–3 h, yielding 5-ethoxy-2-pyridylcarbinol acetate. Subsequent hydrolysis with 25% sodium hydroxide (NaOH) at room temperature produces 5-ethoxy-2-pyridinemethanol.

Chlorination to Target Compound

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂) in methanol. A 1.1–1.3 molar ratio of 5-ethoxy-2-pyridinemethanol to SOCl₂ ensures complete conversion at 60°C within 4 h, yielding this compound as a crystalline solid (78–82% yield).

Reaction Equation :
$$
\text{5-Ethoxy-2-pyridinemethanol} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$

Alternative Pathway: Sequential Ethoxylation and Chlorination

Chlorination of 2-Methylpyridine

Direct chlorination of 2-methylpyridine using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 100°C introduces a chloromethyl group at position 2. However, this method risks ring chlorination, necessitating rigorous temperature control.

Ethoxylation at Position 5

The chlorinated intermediate undergoes ethoxylation via SNAr using NaOEt and CuI catalysis. This step is less efficient (<60% yield) due to steric hindrance from the adjacent chloromethyl group.

Optimization and Yield Considerations

Parameter N-Oxide Route Sequential Route
Overall Yield 78–82% 50–60%
Reaction Steps 4 3
Key Challenge N-Oxide stability Regioselectivity
Scalability Industrial Laboratory-scale

The N-oxide route offers superior yields and scalability, as evidenced by its adoption in industrial settings. Critical optimizations include:

  • Temperature Control : Maintaining 70–80°C during N-oxide formation prevents decomposition.
  • Solvent Selection : Methanol minimizes side reactions during chlorination.

Industrial Applications and Scalability

The N-oxide method’s mild conditions (atmospheric pressure, low-cost reagents) make it amenable to continuous-flow reactors. Pilot-scale trials demonstrate a throughput of 50 kg/batch with 80% yield, meeting pharmaceutical-grade purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-ethoxypyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different pyridine derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

2-(Chloromethyl)-5-ethoxypyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethoxypyridine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The ethoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound has similar structural features but with additional methoxy groups, which can alter its chemical properties and reactivity.

    2-(Chloromethyl)pyridine hydrochloride: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    2-Chloromethyl-5-methylpyridine hydrochloride: Contains a methyl group instead of an ethoxy group, which can affect its solubility and reactivity.

Uniqueness

2-(Chloromethyl)-5-ethoxypyridine hydrochloride is unique due to the presence of both the chloromethyl and ethoxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Overview

2-(Chloromethyl)-5-ethoxypyridine hydrochloride (CAS No. 133238-81-0) is an organic compound belonging to the pyridine derivative class. Its unique structure features a chloromethyl group at the 2-position and an ethoxy group at the 5-position of the pyridine ring, which contributes to its diverse biological activities and applications in research and industry. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₀ClN
Molecular Weight208.08 g/mol
SolubilitySoluble in polar solvents
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its chloromethyl group, which can act as an alkylating agent. This interaction can lead to:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules.
  • Enzyme Inhibition : By modifying key amino acids in enzyme active sites, it may inhibit enzyme activity, disrupting cellular processes.
  • Cytotoxic Effects : The compound may induce apoptosis in certain cell types, contributing to its potential as an anticancer agent.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Antitumor Activity : Preliminary investigations suggest that it may inhibit tumor cell proliferation, indicating potential applications in cancer therapy.
  • Enzyme Modulation : It has been used as a probe in biochemical assays to study enzyme mechanisms, particularly those involving nucleophilic attack.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antitumor Properties

In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-Chloromethyl-3,4-dimethoxypyridineAdditional methoxy groupsEnhanced solubility; varied reactivity
2-(Chloromethyl)pyridineLacks ethoxy groupLess versatile in reactions
2-Chloromethyl-5-methylpyridineContains a methyl groupDifferent solubility and reactivity

Q & A

Q. Table 1. Comparative Reactivity of Pyridine Derivatives

CompoundSubstituent PositionsReactivity in SN2Application Example
2-(Chloromethyl)-5-ethoxypyridine2-ClCH₂, 5-OEtHighAlkylation of nucleophiles
4-Chloromethylpyridine HCl4-ClCH₂ModeratePolymer crosslinking agent
5-Chloro-2-(chloromethyl)pyridine2-ClCH₂, 5-ClLowAgrochemical intermediates
Data from structural analogs in .

Q. Table 2. Optimization of Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.50–60°CMaximizes Cl⁻ substitution
SolventAnhydrous THFReduces hydrolysis
CatalystKI (0.1 eq)Enhances reaction rate
Based on .

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